tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-carbamoyltetrahydrofuran (oxolane) substituent. This compound is structurally characterized by a piperazine ring substituted at the 1-position with a Boc group and at the 4-position with a 3-carbamoyloxolan-3-yl moiety. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyloxolane moiety may contribute to target binding or metabolic stability in drug candidates .
Properties
Molecular Formula |
C14H25N3O4 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O4/c1-13(2,3)21-12(19)16-5-7-17(8-6-16)14(11(15)18)4-9-20-10-14/h4-10H2,1-3H3,(H2,15,18) |
InChI Key |
WPZZEUDGHAOFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxalyl chloride and tert-butyl carbamate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-Boc derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a comparative analysis of tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate with structurally or functionally related compounds, supported by experimental data and synthesis pathways.
Structural Analogues
Key Comparative Insights
Synthetic Accessibility: The target compound’s synthesis likely involves coupling tert-butyl piperazine-1-carboxylate with a pre-functionalized 3-carbamoyloxolane moiety, analogous to the amidation strategies in and SNAr reactions in . In contrast, compound 1a () requires complex oxazolidinone-triazole-phenyl synthesis, leading to instability in acidic conditions.
Stability and Reactivity: Compounds with electron-withdrawing groups (e.g., nitro in 33 or trifluoromethyl in ) often exhibit lower metabolic stability. Degradation in gastric fluid was observed for 1a and 1b (), highlighting the importance of substituent choice for oral bioavailability.
Biological Activity: Piperazine-Boc derivatives with aromatic or heterocyclic substituents (e.g., thieno-isoquinoline in or oxadiazole in ) are frequently explored in oncology. The carbamoyloxolane group’s role in target binding remains speculative but may mimic natural substrates (e.g., carbohydrate-binding proteins).
Physicochemical Properties :
- Molecular weight and polarity vary significantly:
Biological Activity
Tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate (CAS No. 2060039-35-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H29N3O5
- Molecular Weight : 343.42 g/mol
- Structure : The compound contains a piperazine core, which is often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in neurological functions.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Compounds similar to this one have shown the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic signaling in the brain.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents such as amyloid-beta peptides.
In Vitro Studies
A study evaluated the protective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could reduce cell death and inflammation:
| Compound | Cell Viability (%) | Aβ-Induced Cell Death (%) | TNF-α Reduction (%) |
|---|---|---|---|
| This compound | 62.98 ± 4.92 | 43.78 ± 7.17 | Significant |
| Galantamine | Higher than control | Lower than control | Significant |
The data suggest that the compound can increase cell viability in the presence of neurotoxic agents by modulating inflammatory responses.
Case Studies
While direct case studies on this specific compound are scarce, analogous compounds have been documented in literature:
- Study on Neurodegeneration : A related compound demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting β-secretase activity and reducing Aβ aggregation.
- Cognitive Enhancement Trials : Trials with structurally similar piperazine derivatives showed improvements in memory retention and cognitive performance in aged rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
